molecular formula C12H7ClFIO B8337316 6-Chloro-3'-fluoro-4-iodobiphenyl-3-ol

6-Chloro-3'-fluoro-4-iodobiphenyl-3-ol

Cat. No.: B8337316
M. Wt: 348.54 g/mol
InChI Key: DSWGTDVKUBZMBR-UHFFFAOYSA-N
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Description

6-Chloro-3'-fluoro-4-iodobiphenyl-3-ol is a halogenated biphenyl derivative with a molecular formula of C₁₂H₇ClFIO and an estimated molecular weight of 348.54 g/mol (calculated by adding iodine’s atomic mass to the closest analog, 6-chloro-3'-fluorobiphenyl-3-ol ). Its structure features a biphenyl core substituted with chlorine (position 6), fluorine (position 3'), iodine (position 4), and a hydroxyl group (position 3). Halogenated biphenyls are often explored for their electronic properties, stability, and ability to engage in halogen bonding, which can influence molecular interactions in drug design .

Properties

Molecular Formula

C12H7ClFIO

Molecular Weight

348.54 g/mol

IUPAC Name

4-chloro-5-(3-fluorophenyl)-2-iodophenol

InChI

InChI=1S/C12H7ClFIO/c13-10-6-11(15)12(16)5-9(10)7-2-1-3-8(14)4-7/h1-6,16H

InChI Key

DSWGTDVKUBZMBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2Cl)I)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its combination of halogens (Cl, F, I) and hydroxyl group. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Evidence Source
6-Chloro-3'-fluoro-4-iodobiphenyl-3-ol C₁₂H₇ClFIO 348.54* Cl (6), F (3'), I (4), OH (3) High halogen density; potential for halogen bonding N/A (theoretical)
6-Chloro-3'-fluorobiphenyl-3-ol C₁₂H₈ClFO 222.65 Cl (6), F (3'), OH (3) Simpler analog; lacks iodine
6-Chloro-3-(4-fluorobenzenesulfonyl)quinolin-4-ol C₁₅H₉ClFNO₃S 349.75 Cl, F, sulfonyl, quinolinone core Discontinued; sulfonyl group enhances stability
6-Chloro-4-(trifluoromethyl)pyridin-2-ol C₆H₃ClF₃NO 197.54 Cl (6), CF₃ (4), OH (2) High purity; used in material science

*Estimated molecular weight based on structural similarity to .

Key Observations:

Synthetic Challenges :

  • The iodine substituent may complicate synthesis due to its size and reactivity. SHELX programs () could aid in crystallographic characterization if the compound is synthesized .

Data Tables

Table 1: Structural Comparison of Halogenated Biphenyls

Property This compound 6-Chloro-3'-fluorobiphenyl-3-ol 6-Chloro-4-(trifluoromethyl)pyridin-2-ol
Molecular Weight 348.54 222.65 197.54
Halogen Substituents Cl, F, I Cl, F Cl, CF₃
Polar Groups OH OH OH
XLogP3 (Lipophilicity) Estimated >3.0 Not reported 1.5

Research Implications

  • Drug Design : The iodine atom could serve as a heavy atom for X-ray crystallography (using SHELX ) or as a radioisotope carrier in imaging.
  • Toxicity Considerations : Chlorine and iodine may increase metabolic stability but could pose toxicity risks, necessitating further ADMET studies.
  • Synthetic Routes : Analogous to ’s methods, Suzuki-Miyaura coupling or halogenation reactions might be employed for synthesis .

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